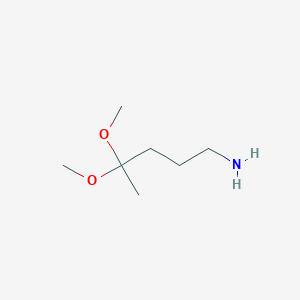
4,4-Dimethoxypentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethoxypentan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group (-NH2) attached to a pentane chain with two methoxy groups (-OCH3) at the fourth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxypentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,4-Dimethoxypentyl halide with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-Dimethoxypentanenitrile. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature to reduce the nitrile group to an amine.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethoxypentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethoxypentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethoxypentan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The methoxy groups may also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
4,4-Dimethylpentan-1-amine: Similar structure but with methyl groups instead of methoxy groups.
4,4-Diethoxypentan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
4,4-Dimethoxypentan-2-amine: Similar structure but with the amine group at the second carbon position.
Uniqueness: 4,4-Dimethoxypentan-1-amine is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to other similar compounds. The position of the amine group also plays a crucial role in determining its chemical behavior and applications.
Propiedades
IUPAC Name |
4,4-dimethoxypentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(9-2,10-3)5-4-6-8/h4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXPIVKBZYOKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142611-94-7 |
Source


|
| Record name | 4,4-dimethoxypentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(4-{3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B2630553.png)

![4-(4-chlorobenzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2630559.png)
![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide](/img/structure/B2630560.png)
![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2630561.png)



![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630569.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline](/img/structure/B2630572.png)
![12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2630573.png)
